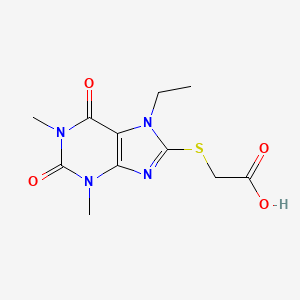

2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound . The purine ring is substituted with various functional groups, including an ethyl group, a methyl group, and a thioacetic acid group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the purine ring and various substituents. The purine ring itself is a fused ring system composed of a pyrimidine ring and an imidazole ring .Physical And Chemical Properties Analysis

Based on the search results, the compound has a molecular formula of C16H23N5O4S and an average mass of 381.450 Da . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and surface tension are also provided .Scientific Research Applications

Crystallography and Material Science Research involving structurally related compounds such as 7-(5-Carboxypentyl)-1,3-dimethylxanthine highlights its crystallization properties, which could inform studies on the subject compound's potential use in crystallography and materials science. The formation of hydrogen bonds between molecules, as observed in the crystallization of similar compounds, might suggest applications in designing molecular assemblies or nanomaterials with specific properties (J. J. Carvalho, F. Emmerling, R. Schneider, 2007).

Pharmacological Research Although specifics on drug use and dosage are excluded as per the request, it's pertinent to note that related compounds with similar structural motifs have been investigated for their pharmacological properties. For instance, studies on compounds like ML 3000, which inhibits enzymes cyclo-oxygenase and 5-lipoxygenase, suggest potential research avenues in understanding the biochemical interactions and therapeutic potential of the subject compound in inflammatory diseases (S. Laufer, S. Tries, J. Augustin, G. Dannhardt, 1994).

Environmental Science and Herbicide Research Research on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soils highlights environmental applications of related chemical compounds. Understanding the environmental behavior of structurally similar compounds can inform studies on the degradation, mobility, and environmental impact of the subject compound in agricultural settings (Ronald D. Wilson, J. Geronimo, J. A. Armbruster, 1997).

Analytical Chemistry Investigations into the sensitivity, humidity dependence, and quantification of acetic and formic acid via mass spectrometry provide insights into analytical applications. Such studies could guide the development of analytical methodologies for detecting and quantifying the subject compound and its derivatives in various matrices (M. Baasandorj, D. Millet, L. Hu, Dhruv Mitroo, B. Williams, 2014).

Synthetic Chemistry Research on the synthesis of novel compounds and their potential interactions, such as the study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrates the broader chemical interest in manipulating purine derivatives for various applications, including drug design and development of materials with unique properties (S. G. Patel, Ruturajsinh M. Vala, Paras J Patel, Dipti B Upadhyay, V. Ramkumar, R. Gardas, H. Patel, 2022).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with purine receptors or enzymes involved in purine metabolism .

Mode of Action

Based on its structural similarity to other purine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound could potentially affect pathways related to purine metabolism. Purines play a crucial role in energy transfer (ATP, GTP), signal transduction (cAMP, cGMP), and synthesis of nucleic acids .

Pharmacokinetics

The presence of polar groups (carboxyl and thio groups) and nonpolar groups (ethyl and methyl groups) in its structure suggest it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion .

Result of Action

If it does interact with purine receptors or enzymes, it could potentially affect cellular energy levels, signal transduction, and nucleic acid synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

properties

IUPAC Name |

2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-4-15-7-8(12-10(15)20-5-6(16)17)13(2)11(19)14(3)9(7)18/h4-5H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKRIEOMBICHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)

![methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2749858.png)

![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2749859.png)

![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2749868.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2749871.png)

![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)